molecular formula C10H11ClFNO2 B1422502 2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide CAS No. 1226121-35-2

2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide

Cat. No.: B1422502
CAS No.: 1226121-35-2
M. Wt: 231.65 g/mol
InChI Key: VUQUOXAARMCAEE-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide is an organic compound with the molecular formula C10H12ClFNO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide typically involves the reaction of 2-(4-fluorophenoxy)ethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

  • Dissolve 2-(4-fluorophenoxy)ethylamine and triethylamine in dichloromethane.
  • Slowly add chloroacetyl chloride to the solution while maintaining the temperature at room temperature.
  • Stir the reaction mixture for several hours.
  • Wash the organic layer with water to remove any inorganic impurities.
  • Dry the organic layer over anhydrous sodium sulfate.
  • Evaporate the solvent to obtain the crude product.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the addition of reagents and maintain reaction conditions. The purification steps may include additional techniques such as distillation and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Hydrolysis: Formation of 2-(4-fluorophenoxy)ethylamine and chloroacetic acid.

    Oxidation and Reduction: Formation of various oxidized or reduced derivatives depending on the specific reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide is unique due to its specific structural features, such as the presence of both chloro and fluoro substituents, which can influence its reactivity and biological activity. This compound’s unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications .

Properties

IUPAC Name

2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO2/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQUOXAARMCAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNC(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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